1-(3-Methylpyrrolidin-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC17656746
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO |
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Molecular Weight | 127.18 g/mol |
IUPAC Name | 1-(3-methylpyrrolidin-3-yl)ethanone |
Standard InChI | InChI=1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3 |
Standard InChI Key | FXEOWMXUVAUAAQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1(CCNC1)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with both a methyl group and an acetylated ethyl chain. This arrangement creates a chiral center at the 3-carbon, yielding enantiomers that may exhibit divergent biological activities. The ketone group at the terminal position introduces a polarizable carbonyl, influencing hydrogen-bonding capacity and solubility.
Predicted Physicochemical Parameters
While experimental data for this specific compound remain limited , computational models provide insights into key properties:
Property | Predicted Value |
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Partition coefficient (logP) | 0.85 ± 0.30 |
Aqueous solubility (LogS) | -1.12 ± 0.50 |
Polar surface area | 29.5 Ų |
Hydrogen bond donors | 1 (amide NH) |
Hydrogen bond acceptors | 2 (ketone O, amine N) |
These values suggest moderate lipophilicity, aligning with the compound’s potential to cross biological membranes while retaining sufficient solubility for in vitro assays.
Synthetic Routes and Optimization Strategies
Retrosynthetic Analysis
A plausible synthesis begins with 3-methylpyrrolidine, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative pathways include:
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Mannich Reaction: Condensation of pyrrolidine with formaldehyde and acetonitrile derivatives.
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Reductive Amination: Ketone formation via oxidation of secondary alcohol intermediates, as seen in structurally related compounds .
Stereochemical Considerations
The 3-methyl substitution introduces stereochemical complexity. Asymmetric synthesis methods—such as chiral auxiliary-mediated alkylation or enzymatic resolution—could isolate enantiomers. For instance, lipase-catalyzed transesterification has been successfully applied to resolve racemic mixtures in analogous pyrrolidine systems .
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
With a molecular weight < 200 Da, this compound serves as an ideal fragment for FBDD campaigns. Its rigidity (3 rotatable bonds) and fraction sp³ (0.43) meet criteria for "three-dimensional" fragment libraries, as exemplified by ChemDiv’s Beyond the Flatland collection .
Lead Optimization Scaffold
The molecule’s synthetic tractability enables derivatization at multiple sites:
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Ketone reduction to secondary alcohol for solubility modulation
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N-alkylation to enhance target engagement
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Ring expansion to piperidine for altered conformational dynamics
Notably, fluorophenyl-containing analogs (e.g., P937-3972) demonstrate the feasibility of leveraging this core structure in protein-protein interaction inhibitors.
Future Research Directions
Experimental Characterization Priorities
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Crystallographic studies to resolve absolute configuration
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In vitro ADME profiling including CYP450 inhibition assays
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Kinetic solubility measurements in biorelevant media
Therapeutic Area Exploration
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Neurodegenerative diseases: MAO-B inhibition potential
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Oncology: Sigma receptor-mediated apoptosis induction
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Infectious diseases: Peptidomimetic antiviral design
This compound’s versatility positions it as a valuable asset in both academic and industrial drug discovery pipelines, meriting expanded investigation across multiple therapeutic domains.
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